molecular formula C9H20N2O B1491464 1-Amino-3-isobutylpiperidin-4-ol CAS No. 2097998-48-4

1-Amino-3-isobutylpiperidin-4-ol

Cat. No. B1491464
CAS RN: 2097998-48-4
M. Wt: 172.27 g/mol
InChI Key: BWTKPTSEASSBJQ-UHFFFAOYSA-N
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Description

1-Amino-3-isobutylpiperidin-4-ol is a synthetic organic compound that belongs to the family of piperidine chemicals. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C9H20N2O, and its molecular weight is 172.27 g/mol.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical properties of a substance can be observed without changing its chemical composition. Examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Chemical Properties

1-Amino-3-isobutylpiperidin-4-ol serves as a precursor or intermediate in the synthesis of various complex chemical structures. For instance, it is used in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through aminolysis of 1-benzyl-3,4-epoxypiperidine. This process is catalyzed by Lewis acids and yields stereochemical analogues of antitumor alkaloids like pseudodistomin D (Grishina et al., 2017). Furthermore, the compound is involved in the nucleophilic ring-opening reactions of epoxypiperidines, leading to the synthesis of structures like 4-fluorobenzyltrozamicol, a significant ligand for the vesicular acetylcholine transporter (Scheunemann et al., 2011).

Biological Applications

This compound and its derivatives have been explored for various biological applications. For example, the compound and its related structures are used in the synthesis of cyclic peptides and diketopiperazines, which have been discovered as novel antibiotics, enzyme inhibitors, and receptor antagonists due to their high-affinity binding to a variety of receptors and a broad range of biological activities (Gnanaprakasam et al., 2011). Additionally, the derivatives of this compound have been investigated for their potential in Alzheimer's disease therapeutics as inhibitors of acetylcholinesterase and in models predictive of activity in Alzheimer's disease (Shutske et al., 1989).

Nanotechnology and Material Science

Compounds related to this compound are also being studied in the fields of nanotechnology and material science. For instance, fluorescent sensors based on this compound have been designed for selective recognition of ions like aluminum, and these sensors have applications in bacterial cell imaging and logic gate operations, indicating the compound's utility in advanced materials and sensing technologies (Yadav & Ashutosh Kumar Singh, 2018).

Future Directions

Research into therapeutic peptides and other related compounds is a hot topic in pharmaceutical research . The development of new methods for the synthesis of these compounds, as well as the exploration of their potential therapeutic applications, represents an exciting direction for future research.

properties

IUPAC Name

1-amino-3-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-7(2)5-8-6-11(10)4-3-9(8)12/h7-9,12H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKPTSEASSBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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